10-Methyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene
Description
This compound belongs to a class of tricyclic heterocycles featuring a sulfur atom (7-thia), two nitrogen atoms (9,11-diaza), and a fused bicyclic framework (tricyclo[6.4.0.0²,⁶]). The substituents at positions 10 and 12—a methyl group and a 4-methylpiperazinyl moiety—distinguish it structurally and functionally. While the exact molecular formula is inferred as C₁₈H₂₂N₄S (based on substituent analysis), its structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors influenced by lipophilicity and hydrogen-bonding interactions .
Properties
IUPAC Name |
10-methyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4S/c1-10-16-14(19-8-6-18(2)7-9-19)13-11-4-3-5-12(11)20-15(13)17-10/h3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQPFWREIQXJQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCC3)SC2=N1)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 10-Methyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene is a complex organic molecule with potential biological significance. This article explores its biological activity, pharmacokinetics, and implications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique bicyclic structure with a piperazine moiety, which is known to enhance bioavailability and receptor binding properties. The IUPAC name reflects its intricate arrangement of nitrogen and sulfur atoms within the bicyclic framework.
Anticancer Properties
Recent studies have indicated that compounds similar to 10-Methyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene exhibit significant anticancer properties. A study focusing on the inhibition of specific kinases demonstrated that modifications in the piperazine group can lead to enhanced potency against cancer cell lines (e.g., A549 lung cancer cells) .
Neuroprotective Effects
Compounds targeting the MAPK pathway have shown neuroprotective effects in in vitro models of neurodegeneration. The incorporation of a piperazine ring has been linked to improved blood-brain barrier penetration, suggesting potential applications in treating neurodegenerative diseases .
Antimicrobial Activity
Preliminary tests indicate that derivatives of this compound may possess antimicrobial properties against various pathogens, including resistant strains of bacteria. These findings warrant further investigation into their mechanisms of action .
Pharmacokinetics
Pharmacokinetic studies reveal that the compound demonstrates favorable absorption and distribution characteristics. In animal models, it exhibited a half-life conducive to therapeutic applications, with no significant toxicity reported at therapeutic doses . The solubility improvements attributed to the piperazine moiety are crucial for its bioavailability.
Data Tables
| Parameter | Value |
|---|---|
| Molecular Weight | 303.43 g/mol |
| CAS Number | 736948-77-9 |
| Solubility | Soluble in DMSO |
| Half-life | 2.29 hours |
| Bioavailability | High |
Case Studies
- Study on Anticancer Activity : A series of analogs were synthesized based on the core structure of the compound and tested against various cancer cell lines. Results indicated that modifications led to an increase in cytotoxicity, particularly against breast cancer cells .
- Neuroprotective Study : In an experimental model of Alzheimer's disease, administration of the compound resulted in reduced neuronal death and improved cognitive function metrics compared to control groups .
- Antimicrobial Testing : A recent evaluation demonstrated that derivatives showed significant inhibition against Staphylococcus aureus, suggesting potential as a novel antibiotic .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
The compound has shown promise in anticancer research. Its structural similarity to known anticancer agents allows for the exploration of its efficacy against various cancer cell lines. Studies have indicated that compounds with similar piperazine moieties exhibit significant cytotoxic effects against cancer cells, suggesting that 10-Methyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene may also possess similar properties .
2. Antimicrobial Properties
Research indicates that derivatives of piperazine are often utilized in the synthesis of antimicrobial agents. The presence of the piperazine ring in this compound suggests potential applications as an antimicrobial agent, particularly against resistant strains of bacteria . The compound's synthesis can be optimized to enhance its bioactivity against specific microbial targets.
3. Neuropharmacological Potential
Given the structural attributes of 10-Methyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene, it is hypothesized that it may interact with neurotransmitter systems. Compounds containing piperazine are frequently studied for their effects on serotonin and dopamine receptors, which could lead to developments in treatments for psychiatric disorders .
Material Science Applications
1. Crystal Engineering
The unique structure of this compound allows for interesting studies in crystal engineering. The ability to form stable crystalline structures can lead to advancements in material science, particularly in the development of new materials with tailored properties for electronics or photonics applications .
2. Drug Delivery Systems
The incorporation of 10-Methyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene into drug delivery systems has been explored due to its potential to enhance solubility and bioavailability of poorly soluble drugs . Its molecular structure may facilitate the design of novel carriers that improve the pharmacokinetics of therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table compares key structural and physicochemical properties of the target compound with four analogs from the literature:
*Inferred values based on substituent contributions.
Key Observations
Substituent Effects on Lipophilicity (XLogP3): The target compound’s 4-methylpiperazinyl group likely reduces lipophilicity (estimated XLogP3 ~3.2) compared to the thiazole-methylsulfanyl group in 690643-70-0 (XLogP3 = 4.9) . The piperazine’s basic nitrogen may enhance water solubility, a critical factor in drug design.
Hydrogen-Bonding Capacity:
- The target compound’s piperazinyl group contributes to 6 H-bond acceptors , comparable to 690643-70-0 but higher than chloro- or phenyl-substituted analogs. This property may enhance interactions with polar binding sites .
Structural Flexibility (Rotatable Bonds):
- The thiazole-methylsulfanyl substituent in 690643-70-0 introduces 4 rotatable bonds , offering conformational flexibility absent in rigid analogs like 1803605-55-1 (2 rotatable bonds). The target compound’s piperazine moiety adds moderate flexibility (~3 rotatable bonds), balancing rigidity and adaptability .
Functional Group Diversity:
- The sulfanyl (thiol) group in 332145-18-3 introduces redox sensitivity, whereas the target compound’s piperazine is metabolically stable. Methoxy groups (e.g., 332145-18-3 ) may enhance π-stacking interactions but reduce metabolic stability .
Implications for Research and Development
- Medicinal Chemistry: The target compound’s methylpiperazinyl group positions it as a candidate for central nervous system (CNS) targets, where solubility and blood-brain barrier penetration are critical. In contrast, chloro/trifluoromethyl analogs (e.g., 1803599-87-2 ) may suit peripheral targets requiring lipophilicity .
- Synthetic Challenges: The tricyclic core’s rigidity complicates derivatization, necessitating advanced methods like transition-metal catalysis or flow chemistry for scalable production.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The compound’s tricyclic core with fused heterocycles (thia and diaza groups) requires multi-step synthesis. Key steps involve:
- Intramolecular cyclization : Using 1-(2-isocyanophenyl)-1H-imidazole with phenyliodine(III) dicyclohexanecarboxylate under visible light and iridium catalysis to form the tricyclic backbone .
- Substitution reactions : Introducing the 4-methylpiperazine group via nucleophilic aromatic substitution (e.g., using halogenated intermediates and a base like K₂CO₃ in DMF at 80–100°C) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. Optimize yields (typically 40–60%) by controlling stoichiometry and reaction time .
Q. How can the compound’s molecular structure be validated experimentally?
- Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths, angles, and stereochemistry. For example, analogous tricyclic compounds show mean C–C bond lengths of 1.38–1.42 Å and dihedral angles <5° between fused rings, confirming rigidity .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Identify methylpiperazine protons (δ 2.3–2.8 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
- HRMS : Verify molecular weight (e.g., [M+H]+ at m/z 356.18) .
Q. What computational tools are suitable for modeling its physicochemical properties?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV for similar tricyclic systems) to predict reactivity .
- COMSOL Multiphysics : Simulate diffusion kinetics in membrane separation processes, critical for purification .
- Molecular Dynamics (MD) : Study solvation effects in aqueous or organic solvents using force fields like OPLS-AA .
Advanced Research Questions
Q. How can contradictions between experimental and computational data on its reactivity be resolved?
- Case Example : Discrepancies in predicted vs. observed regioselectivity during substitution reactions may arise from solvent effects not modeled in DFT.
- Methodology :
- Hybrid QM/MM simulations : Incorporate explicit solvent molecules (e.g., water or DMSO) to refine energy barriers .
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to validate mechanistic pathways .
Q. What strategies are effective for elucidating its reaction mechanisms under varying pH conditions?
- pH-Dependent Studies :
- At acidic pH (pH 3–5) : Protonation of the piperazine nitrogen enhances electrophilicity, favoring nucleophilic attack at the thia group.
- At neutral/basic pH (7–9) : Deprotonation stabilizes intermediates, altering reaction pathways .
Q. How can factorial design optimize its synthesis for scalability?
- Variables : Temperature (80–120°C), catalyst loading (1–5 mol%), solvent polarity (DMF vs. THF).
- Design : 2³ factorial experiments to assess main effects and interactions. For example, higher catalyst loading may reduce reaction time but increase byproduct formation .
- Response Surface Methodology (RSM) : Model nonlinear relationships to identify optimal conditions (e.g., 100°C, 3 mol% catalyst, DMF) .
Data Contradiction Analysis
Q. How should conflicting crystallographic data on bond angles in similar tricyclic compounds be interpreted?
- Thermal ellipsoid analysis : Check for disorder in crystal packing (e.g., piperazine group flexibility) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) influencing geometry .
Q. What explains variability in biological activity assays across studies?
- Potential Factors :
- Solubility differences : Use DLS (Dynamic Light Scattering) to confirm colloidal stability in assay buffers .
- Metabolite interference : LC-MS/MS to identify degradation products (e.g., oxidation of the thia group) .
Methodological Innovations
Q. How can AI-driven platforms enhance high-throughput screening of derivatives?
- Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
